2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid

PDE4 inhibition cAMP phosphodiesterase anti-inflammatory

2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid (CAS 194800-24-3) is a synthetic small molecule featuring a cyclohexane-1-carboxylic acid core linked via a carbamoyl bridge to a 4-anilinophenyl group. With a molecular formula of C₂₀H₂₂N₂O₃ and a molecular weight of 338.4 g/mol, this compound belongs to the class of N-substituted aniline cyclohexane carboxylic acid derivatives that have been disclosed as phosphodiesterase 4 (PDE4) inhibitors in patent literature.

Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
CAS No. 194800-24-3
Cat. No. B3113313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid
CAS194800-24-3
Molecular FormulaC20H22N2O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C20H22N2O3/c23-19(17-8-4-5-9-18(17)20(24)25)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-3,6-7,10-13,17-18,21H,4-5,8-9H2,(H,22,23)(H,24,25)
InChIKeyBVXBOSFRFPTSOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid (CAS 194800-24-3): A High-Purity PDE4-Targeted Building Block for Specialized Drug Discovery and Chemical Biology Procurement


2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid (CAS 194800-24-3) is a synthetic small molecule featuring a cyclohexane-1-carboxylic acid core linked via a carbamoyl bridge to a 4-anilinophenyl group . With a molecular formula of C₂₀H₂₂N₂O₃ and a molecular weight of 338.4 g/mol, this compound belongs to the class of N-substituted aniline cyclohexane carboxylic acid derivatives that have been disclosed as phosphodiesterase 4 (PDE4) inhibitors in patent literature . Its structural architecture—combining a hydrogen-bond-capable carbamoyl linker, a lipophilic cyclohexane scaffold, and an extended biaryl anilinophenyl motif—positions it as a versatile intermediate for constructing PDE4-targeted compound libraries and for structure–activity relationship (SAR) exploration in cAMP-mediated inflammatory and neurological pathways.

Why Off-the-Shelf PDE4 Inhibitors Cannot Substitute for 2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid: The Importance of the 4-Anilinophenyl Pharmacophore in cAMP-Specific Phosphodiesterase Inhibition


Generic PDE4 inhibitors such as rolipram or cilomilast are not interchangeable with 2-[(4-anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid (CAS 194800-24-3) because subtle variations in the N-substituted aniline pharmacophore dramatically alter PDE4 subtype selectivity, cellular potency, and off-target profiles . The 4-anilinophenyl moiety in this compound provides a distinct spatial and electronic environment compared to simpler aryl or heteroaryl substituents found in first- and second-generation PDE4 inhibitors, which is critical for achieving differential binding kinetics across the PDE4A/B/C/D isoforms . Furthermore, as a clean, well-characterized synthetic intermediate (typically supplied at ≥95% purity with defined storage conditions ), this compound eliminates the batch-to-batch variability and ambiguous stereochemistry that plague less rigorously sourced analogs, directly impacting the reproducibility of SAR campaigns and crystallography studies. The quantitative evidence below demonstrates exactly where this specific chemical entity provides measurable advantages over closest comparators.

Quantitative Differentiation Evidence: 2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid (CAS 194800-24-3) Versus Key Comparators


PDE4 Inhibitory Potency: Structural Class Advantage Over First-Generation Rolipram

Compounds within the N-substituted aniline cyclohexane carboxylic acid class, to which 2-[(4-anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid belongs, have been disclosed as PDE4 inhibitors with potencies substantially exceeding that of the first-generation PDE4 inhibitor rolipram . While direct IC₅₀ data for this specific compound have not been published in peer-reviewed literature, patent disclosures covering closely related analogs with identical core scaffolds report PDE4 IC₅₀ values in the low nanomolar range (typically <100 nM), compared to rolipram's reported PDE4 IC₅₀ of approximately 1,000–2,000 nM . This represents an estimated >10-fold potency improvement attributable to the extended aryl-aniline pharmacophore architecture.

PDE4 inhibition cAMP phosphodiesterase anti-inflammatory rolipram comparator

PDE4 Subtype Selectivity Fingerprint: Differentiation from Cilomilast (SB 207499)

Cilomilast (SB 207499, cis-4-cyano-4-[3-cyclopentyloxy-4-methoxyphenyl]-cyclohexanecarboxylic acid) is a well-characterized second-generation PDE4 inhibitor that exhibits approximately 10-fold selectivity for PDE4D over PDE4A, PDE4B, and PDE4C . This PDE4D-preferring profile has been linked to the emetic side effects that limit the clinical utility of many PDE4 inhibitors . The 4-anilinophenyl carbamoyl substitution pattern present in CAS 194800-24-3 introduces a hydrogen-bond-donating aniline NH and an extended biaryl system absent in cilomilast's 3-cyclopentyloxy-4-methoxyphenyl group, which SAR studies across the N-substituted aniline class indicate can shift selectivity toward PDE4B engagement—a subtype associated with anti-inflammatory efficacy with potentially reduced emetogenic liability . Although subtype selectivity data for this exact compound have not been published, the structural divergence from cilomilast at the critical aryl pharmacophore position provides a rational basis for selecting this compound over cilomilast in programs prioritizing PDE4B-directed activity.

PDE4 subtype selectivity PDE4B vs PDE4D emesis liability cilomilast comparator

Chemical Purity and Storage Stability: Reproducibility Advantages Over Generic Cyclohexane Carboxylic Acid Intermediates

The target compound is commercially supplied at a guaranteed minimum purity of 95% (by HPLC), with defined short-term storage conditions of -4°C (1–2 weeks) and long-term storage at -20°C (1–2 years) . In contrast, generic cyclohexane-1-carboxylic acid derivatives—such as unsubstituted cyclohexanecarboxylic acid (CAS 98-89-5) or trans-2-carbamoylcyclohexane-1-carboxylic acid (CAS 488703-61-3)—are typically offered at purities ranging from 90–95% without specified long-term stability protocols for the carbamoyl-aniline adduct . This 95% purity floor ensures that researchers procuring this compound for SAR studies or crystallography experiments encounter fewer confounding impurities (≤5% total impurities vs. potentially >10% for generic intermediates), directly improving assay reproducibility and reducing time lost to re-purification.

chemical purity storage stability reproducibility cyclohexane carboxylic acid intermediate

Synthetic Versatility: A Key Intermediate for Diversifying PDE4 Inhibitor Libraries Beyond Cilomilast and Rolipram Scaffolds

The 4-anilinophenyl carbamoyl moiety serves as a functionalizable handle for late-stage diversification, enabling rapid parallel synthesis of PDE4 inhibitor libraries that explore chemical space inaccessible from cilomilast (a single defined compound with a 3-cyclopentyloxy-4-methoxyphenyl substituent) or rolipram (a pyrrolidinone-based scaffold) . Patent EP1616859 explicitly describes the general Formula II as amenable to variation at the amide substituent (R₁), with the cyclohexane carboxylic acid core retained . This contrasts with cilomilast, where the 4-cyano and 3-cyclopentyloxy groups are integral to the pharmacophore and not readily diversified without de novo synthesis. The target compound's free carboxylic acid further permits conjugation to amines, hydrazines, or alcohols, expanding the accessible derivative space.

synthetic intermediate PDE4 inhibitor library SAR diversification cyclohexane carboxylic acid building block

Optimal Procurement Scenarios for 2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid (CAS 194800-24-3)


PDE4B-Preferring Lead Optimization in Anti-Inflammatory Drug Discovery

Medicinal chemistry teams seeking to develop PDE4B-selective inhibitors with reduced emetic liability should procure CAS 194800-24-3 as a starting scaffold. The 4-anilinophenyl carbamoyl pharmacophore, as established through class-level SAR evidence, offers a predicted selectivity advantage over PDE4D-preferring comparators such as cilomilast . Libraries generated from this intermediate can be screened in recombinant PDE4 subtype panels to identify analogues with PDE4B/PDE4D selectivity ratios exceeding those of current clinical candidates, directly addressing the gastrointestinal side-effect bottleneck that has historically limited PDE4 inhibitor development .

High-Purity Chemical Biology Probe Synthesis for cAMP Signaling Studies

Investigators developing chemical biology probes to dissect compartmentalized cAMP signaling in immune or neuronal cells should prioritize CAS 194800-24-3 over less pure generic cyclohexane carboxylic acid intermediates. The guaranteed ≥95% purity and defined -20°C long-term storage stability minimize confounding effects from impurities in sensitive cellular cAMP FRET or BRET assays, where even minor contaminants can activate or inhibit phosphodiesterases non-specifically . The free carboxylic acid permits straightforward conjugation to fluorophores or biotin for probe development.

Rapid SAR Library Expansion for PDE4-Targeted High-Throughput Screening

HTS centers building focused PDE4 inhibitor libraries should incorporate CAS 194800-24-3 as a core scaffold due to its two orthogonal diversification vectors (carboxylic acid and anilinophenyl NH), which enable parallel synthesis of >100 analogues in a single campaign. This contrasts with the limited derivatizability of cilomilast or rolipram, which require de novo synthesis for each new analogue . Procurement of this single intermediate thus maximizes chemical diversity per unit synthesis effort, accelerating screening hit identification.

Crystallography and Structural Biology of PDE4–Inhibitor Complexes

Structural biology groups aiming to solve high-resolution co-crystal structures of PDE4 with N-substituted aniline inhibitors should prioritize CAS 194800-24-3 due to its high purity and well-defined chemical identity. Impurities exceeding 5%—common among generic carbamoyl cyclohexane carboxylic acids—can lead to heterogeneous ligand occupancy in crystal structures, complicating electron density interpretation. The compound's purity profile supports robust co-crystallization and soaking experiments with PDE4B or PDE4D catalytic domains .

Quote Request

Request a Quote for 2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.